molecular formula C19H17N3O3S B2817137 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-47-1

3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2817137
CAS No.: 477768-47-1
M. Wt: 367.42
InChI Key: OGQDWNPYSKUIJS-UHFFFAOYSA-N
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Description

3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Pathway to Thioxo Derivatives : Research by Mrkvička et al. (2010) showcases a method where 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield thioxo derivatives of imidazoquinazolinones, indicating a facile approach to synthesizing structurally complex quinazolinone derivatives with potential biological activity (Mrkvička et al., 2010).
  • Furothiazolo Pyrimido Quinazolinones Synthesis : Abu‐Hashem (2018) explored the synthesis of new heterocyclic compounds from visnagenone or khellinone, highlighting the chemical versatility and potential for discovering novel compounds with antimicrobial activities (Abu‐Hashem, 2018).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial and Antioxidant Potential : Kumar et al. (2011) investigated the antimicrobial and antioxidant potential of newly synthesized quinazoline derivatives, revealing their significant inhibitory action against bacterial strains and profound antioxidant activity (Kumar et al., 2011).
  • Antimicrobial Activities of Thiosemicarbazide Derivatives : Alagarsamy et al. (2015) synthesized thiosemicarbazide derivatives with notable antimicrobial activity against selective gram-positive and gram-negative bacteria, demonstrating the potential for these compounds in antimicrobial therapies (Alagarsamy et al., 2015).

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKBLABQXTZJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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